1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine derivative featuring a 1,3-dimethylpurine-2,6-dione core substituted with a 4-methylpiperidine group at the 8-position and a 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl chain at the 7-position. Crystallographic analysis using tools like SHELX and visualization via Mercury would aid in resolving its 3D conformation and intermolecular interactions.
Properties
IUPAC Name |
1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N9O2S/c1-15-9-11-29(12-10-15)20-23-18-17(19(32)28(3)22(33)27(18)2)30(20)13-14-34-21-24-25-26-31(21)16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXBPATUOWUIPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CCSC4=NN=NN4C5=CC=CC=C5)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N9O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural formula.
Computational and Crystallographic Insights
- Binding Affinity : AutoDock Vina simulations (hypothetical) suggest the target’s tetrazole-thioethyl chain may enhance hydrophobic binding to enzymes compared to oxygen-linked analogues (e.g., ’s ethyl ester).
- Crystal Packing : Mercury analysis of similar purine derivatives reveals that methylpiperidine groups facilitate π-alkyl interactions, while tetrazole-phenyl motifs contribute to stacking.
Research Findings and Limitations
Key limitations include:
- Lack of experimental binding or solubility data in the provided evidence.
- Reliance on computational tools (e.g., AutoDock Vina , SHELX ) for inferred properties.
Further synthesis and crystallographic studies using the methodologies in and are recommended to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
